2,3,4,9-tetrahydro-1H-carbazol-1-one
Overview
Description
2,3,4,9-Tetrahydro-1H-carbazol-1-one is a compound that belongs to the class of tetrahydrocarbazoles, which are of significant interest due to their biological and pharmacological properties. The compound is characterized by a four-ring structure with a nitrogen atom at one of the rings, resembling the structure of natural alkaloids.
Synthesis Analysis
The synthesis of tetrahydrocarbazoles, including 2,3,4,9-tetrahydro-1H-carbazol-1-one, has been achieved through various methods. One-pot asymmetric synthesis methods have been developed, utilizing chiral Lewis acids as catalysts to achieve high yields and enantioselectivity . Sequential reactions of ester-tethered 1-sulfonyl-1,2,3-triazoles and indoles have also been employed to synthesize tetrahydrocarbazoles . Reductive cyclization of o-nitroarylated-α,β-unsaturated aldehydes and ketones with TiCl3/HCl or Fe/HCl has been used to produce related heterocycles . Additionally, oxidative C–C bond formation mediated by hypervalent iodine reagents has been utilized to construct the tetrahydrocarbazole skeleton .
Molecular Structure Analysis
The molecular structure of 2,3,4,9-tetrahydro-1H-carbazol-1-one consists of a partially saturated carbazole system. The presence of the ketone functionality at the first position of the carbazole ring is a key feature that allows for further chemical transformations. X-ray crystallographic studies have been reported to establish the structure of related compounds .
Chemical Reactions Analysis
2,3,4,9-Tetrahydro-1H-carbazol-1-one can undergo various chemical reactions due to its reactive sites. For instance, it can be used as a precursor for the synthesis of heteroannulated carbazoles through reactions with ethyl acetate . The ketone functionality allows for the formation of isoxazolo- and pyrazolo-fused carbazoles. Moreover, the compound can be functionalized to produce substituted tetrahydrocarbazoles with potential medicinal importance .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazol-1-one are influenced by its molecular structure. The compound's reactivity is largely due to the presence of the ketone group, which can participate in various chemical reactions. The synthesis methods mentioned often yield the compound in high purity, as indicated by analytical techniques such as HPLC . The compound's solubility, melting point, and other physical properties would be determined by its specific substituents and the presence of functional groups.
Scientific Research Applications
1. Chemistry of Heterocyclic Compounds
- Application : The compound is used in the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles .
- Method : The oxidation process depends on the nature of the selected oxidant. Various oxidants, solvents, and the concentration of reactants are explored in this oxidation process .
- Results : The oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
2. Biological Activity
- Application : Tetrahydrocarbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazol-1-one, have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
- Method : The biological activity is determined by the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system .
- Results : The broad spectrum of biological activity observed among such compounds .
3. Bioenvironment of Serum Albumins
- Application : The interactions of 5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one with model transport proteins, bovine serum albumin (BSA) and human serum albumin (HSA), are explored .
- Method : Steady state as well as time-resolved fluorescence techniques are used to explore these interactions .
- Results : The study indicates that these fluorescence techniques can serve as highly sensitive monitors to explore the interactions .
4. Anti-prion Activity
- Application : 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives are evaluated for their anti-prion activity in TSE-infected cells .
- Method : The method of application or experimental procedures is not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
5. Synthesis of Functionalized Tetrahydrocarbazoles
- Application : A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .
- Method : The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .
- Results : It was established that the reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .
6. Commercial Availability
- Application : 2,3,4,9-tetrahydro-1H-carbazol-4-one is commercially available and can be used in various chemical reactions .
- Method : Not specified in the source .
- Results : Not specified in the source .
7. Chemo- and Regioselective Oxidation
- Application : The compound is used in the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles .
- Method : The oxidation process depends on the nature of the selected oxidant. Various oxidants, solvents, and the concentration of reactants are explored in this oxidation process .
- Results : The oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
8. Commercial Availability
Safety And Hazards
The compound has been classified with the hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .
Future Directions
The recent increase in the interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds . A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles . This suggests potential future directions for research and development in this area.
properties
IUPAC Name |
2,3,4,9-tetrahydrocarbazol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZIFGIQUYFQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301444 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-tetrahydro-1H-carbazol-1-one | |
CAS RN |
3456-99-3 | |
Record name | 3456-99-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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